

Application Notes and Protocols for Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

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Compound of Interest

Compound Name: *Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate*

Cat. No.: B057451

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, a Boc-protected hydrazone, is a versatile intermediate in organic synthesis. It serves as a stable precursor to propan-2-ylidenehydrazine, which can be utilized in the synthesis of various heterocyclic compounds and as a building block in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various conditions and can be selectively removed under acidic or thermal conditions, making it a valuable tool in multi-step synthetic routes.

These application notes provide detailed protocols for the synthesis of **Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate** and its subsequent deprotection. The comparative data on different deprotection methods will aid researchers in selecting the optimal conditions for their specific substrate and synthetic goals.

Chemical Properties

While specific experimental data for **Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate** is not widely published, the properties of the closely related analog, Tert-butyl 2-(butan-2-ylidene)hydrazinecarboxylate, can provide useful estimates.

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂	PubChem
Molecular Weight	186.25 g/mol	PubChem
XLogP3	1.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem

Synthesis of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

The synthesis of **Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate** is achieved through a condensation reaction between tert-butyl carbazate (also known as Boc-hydrazide) and propan-2-one (acetone). This reaction is a straightforward and high-yielding method for producing the desired Boc-protected hydrazone.

Protocol 1: Synthesis via Condensation

This protocol outlines the standard procedure for the synthesis of a hydrazone from a ketone and tert-butyl carbazate.^[1]

Materials:

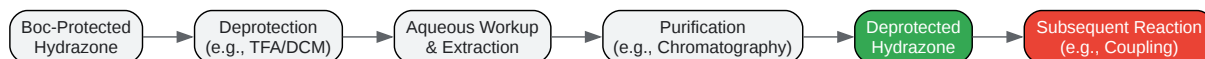
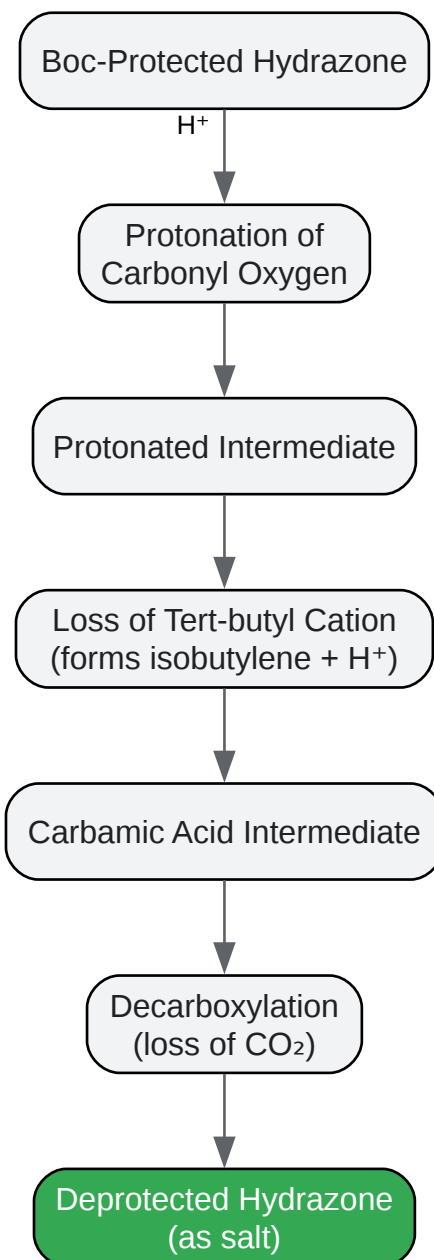
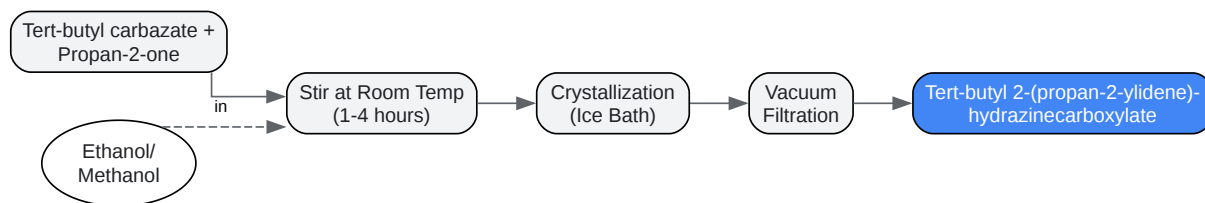
- Tert-butyl carbazate
- Propan-2-one (Acetone)
- Anhydrous Ethanol or Methanol
- Round-bottom flask
- Magnetic stirrer and stir bar

- Ice bath
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in anhydrous ethanol (or methanol) to a concentration of approximately 0.5 M.
- Add propan-2-one (1.0-1.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
- Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.^[1]
- Collect the solid product by vacuum filtration using a Büchner funnel.^[1]
- Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material.
- Dry the product under vacuum to yield **Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate**.

Synthesis Workflow



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References

- 1. benchchem.com [benchchem.com]
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